

Synonyms for 4-methylpent-3-en-1-ol in chemical literature

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Compound of Interest

Compound Name: 4-methylpent-3-en-1-ol

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An In-depth Technical Guide to **4-methylpent-3-en-1-ol** and Its Synonyms in Chemical Literature

This technical guide provides a comprehensive overview of **4-methylpent-3-en-1-ol**, a significant chemical compound with applications in various scientific fields. Aimed at researchers, scientists, and professionals in drug development, this document details its nomenclature, physicochemical properties, potential synthetic routes, and biological significance.

Chemical Identity and Synonyms

4-methylpent-3-en-1-ol is known by several names in chemical literature, which can sometimes lead to ambiguity. A clear understanding of its various synonyms is crucial for accurate literature searches and chemical sourcing. The compound is systematically named under IUPAC nomenclature, and it is also assigned a unique CAS Registry Number for unambiguous identification.

Identifier Type	Value
IUPAC Name	4-methylpent-3-en-1-ol[1]
CAS Registry No.	763-89-3[1]
Common Synonyms	4-Methyl-3-penten-1-ol, 4-methyl-3-pentenol, homoprenol, 2-methyl-2-penten-5-ol, 3-Penten-1-ol, 4-methyl-[2]
Molecular Formula	C6H12O[2]
Linear Formula	(CH3)2C=CHCH2CH2OH

Physicochemical Properties

The quantitative physicochemical properties of **4-methylpent-3-en-1-ol** are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and for predicting its behavior in different chemical environments.

Property	Value
Molecular Weight	100.16 g/mol [1]
Density	0.858 g/mL at 25 °C[2]
Boiling Point	157 °C[2]
Flash Point	146 °F (63.3 °C)[2]
Refractive Index (n _{20/D})	1.445[2]
Vapor Pressure	1.01 mmHg at 25°C[2]
LogP	1.335[2]
Hydrogen Bond Donor Count	1[2]
Hydrogen Bond Acceptor Count	1[2]

Experimental Protocols: A Proposed Synthetic Pathway

While specific, detailed experimental protocols for the synthesis of **4-methylpent-3-en-1-ol** are not readily available in single literature sources, a plausible and efficient synthetic route can be designed based on well-established organic reactions. A common approach involves the use of a Grignard reagent to form the carbon skeleton, followed by the introduction of the alkene functionality via a Wittig reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach for **4-methylpent-3-en-1-ol** would involve disconnecting the molecule at the double bond, suggesting a Wittig reaction between a phosphonium ylide and a carbonyl compound. The alcohol functionality can be introduced from a protected aldehyde.

Forward Synthesis Protocol

Step 1: Preparation of the Phosphonium Ylide

The synthesis begins with the formation of a phosphonium salt from triphenylphosphine and an appropriate alkyl halide, followed by deprotonation with a strong base to generate the ylide.^[3]

- Materials: Triphenylphosphine, 3-bromopropan-1-ol (protected as a silyl ether), strong base (e.g., n-butyllithium), anhydrous solvent (e.g., THF).
- Procedure:
 - Dissolve triphenylphosphine in anhydrous THF under an inert atmosphere.
 - Add the protected 3-bromopropan-1-ol to the solution and reflux to form the phosphonium salt.
 - Cool the reaction mixture to 0 °C and add n-butyllithium dropwise to generate the corresponding phosphonium ylide.

Step 2: Wittig Reaction

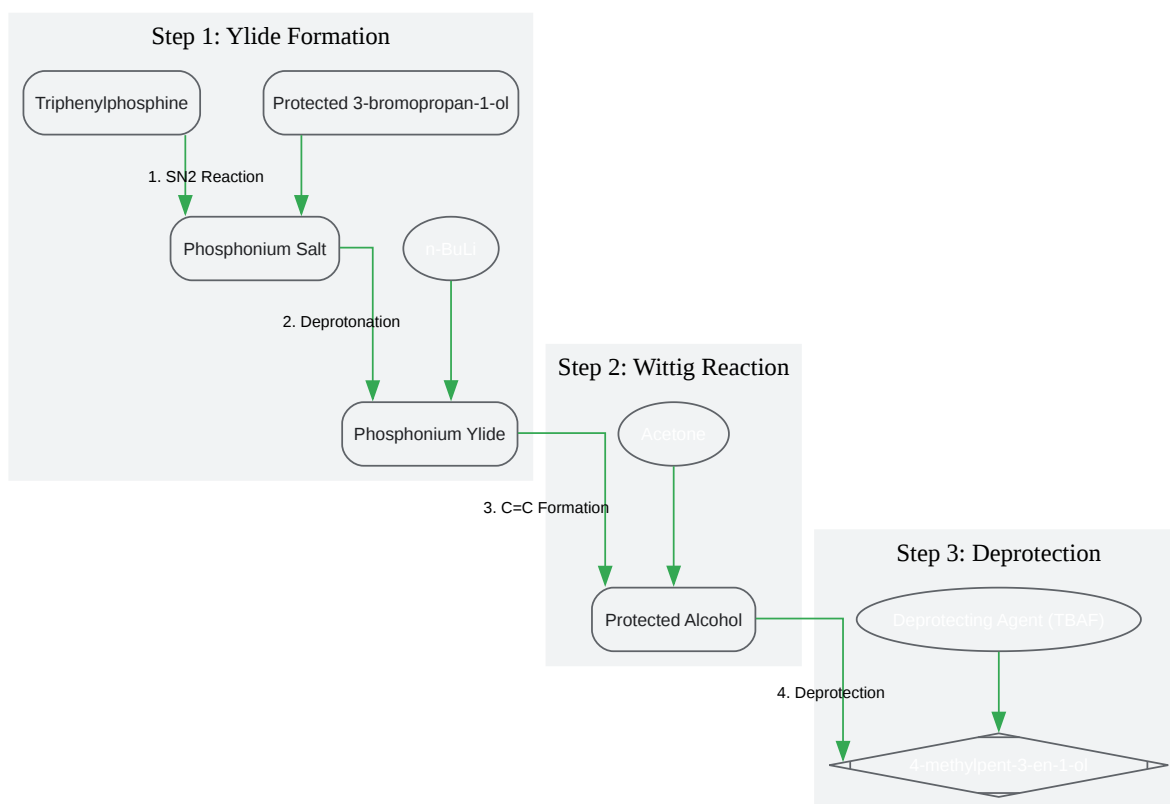
The generated ylide is then reacted with a ketone to form the desired alkene.^[4]

- Materials: Acetone, the prepared phosphonium ylide solution.
- Procedure:
 - To the ylide solution at 0 °C, add acetone dropwise.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
 - Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 3: Deprotection and Purification

The final step involves the removal of the protecting group from the alcohol and purification of the final product.

- Materials: The crude product from the Wittig reaction, a deprotecting agent (e.g., tetrabutylammonium fluoride for a silyl ether), ethyl acetate, brine.
- Procedure:
 - Extract the crude product with ethyl acetate.
 - Wash the organic layer with brine and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure.
 - Dissolve the residue in THF and add the deprotecting agent.
 - Stir until the deprotection is complete (monitored by TLC).
 - Work up the reaction and purify the final product, **4-methylpent-3-en-1-ol**, by column chromatography.



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A plausible synthetic workflow for **4-methylpent-3-en-1-ol**.

Biological Significance and Signaling Pathways

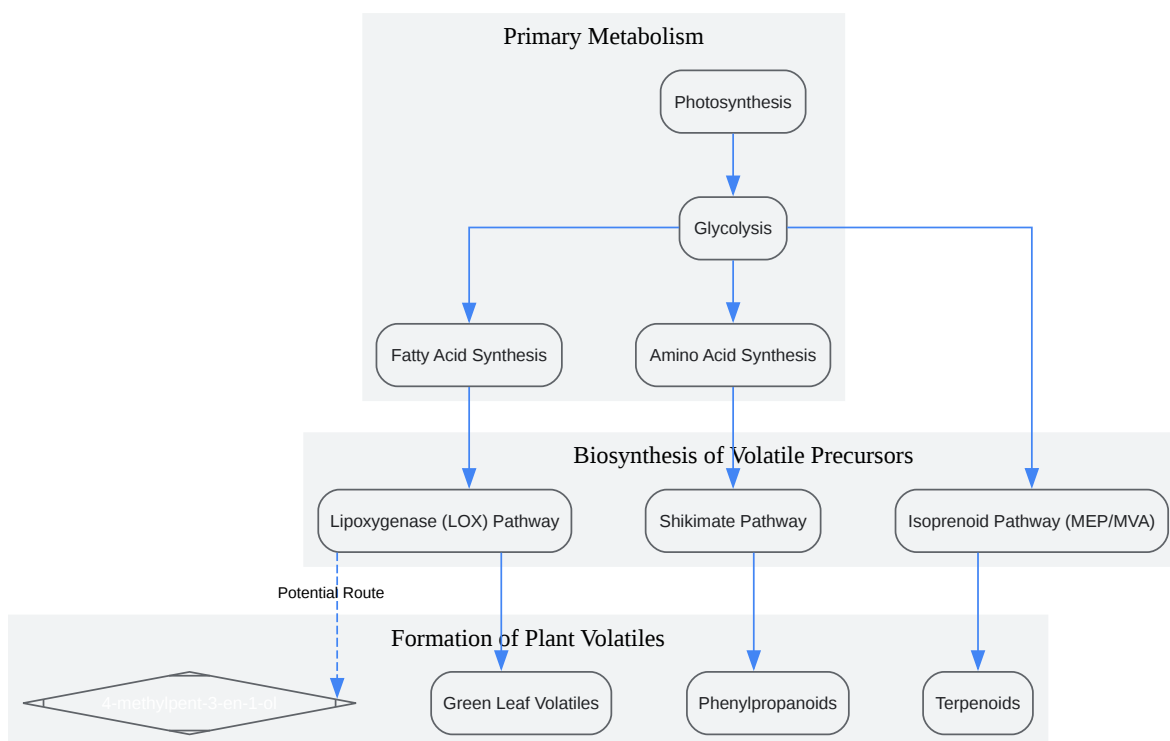
Currently, there is no direct evidence in the literature implicating **4-methylpent-3-en-1-ol** in specific signaling pathways. However, its identity as a plant metabolite suggests its involvement in the complex network of plant biochemistry.[1]

Role as a Plant Volatile

Plants produce a vast array of volatile organic compounds (VOCs) that play crucial roles in defense, pollination, and communication.^[5] These compounds are often derived from major biosynthetic pathways, such as the terpenoid pathway. While **4-methylpent-3-en-1-ol** is not a canonical terpene, its structure is related to isoprenoid units, which are the building blocks of terpenes.^[6] It is plausible that it is synthesized through a variation of the fatty acid or amino acid degradation pathways that also produce other plant volatiles.

Potential Role in Plant-Insect Interactions

Many structurally similar alcohols and their derivatives are known to act as insect pheromones or kairomones. For instance, (Z)-3-hexenol is a well-known green leaf volatile that mediates interactions between plants, herbivores, and their natural enemies.^[7] Given its structural features, **4-methylpent-3-en-1-ol** could potentially have a role in such tritrophic interactions, although specific studies are needed to confirm this.



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Conceptual overview of plant volatile biosynthesis pathways.

Conclusion

4-methylpent-3-en-1-ol is a multifaceted chemical compound with a range of synonyms that are important to recognize for effective scientific communication. Its well-defined physicochemical properties provide a solid foundation for its use in various experimental contexts. While a specific, published protocol for its synthesis is not readily available, established organic chemistry principles allow for the design of a robust synthetic route. Its role as a plant metabolite suggests potential involvement in ecological interactions, a promising

area for future research. This guide serves as a foundational resource for scientists and researchers working with or interested in **4-methylpent-3-en-1-ol**.

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